1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride, commonly referred to as GBR 13069 dihydrochloride, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. It belongs to a class of piperazine derivatives known for their dopaminergic activity, which makes them relevant in treating conditions like Parkinson's disease and disorders associated with hyperprolactinemia. The compound is identified by the CAS number 77862-93-2 and has a molecular formula of C28H32Cl2F2N2O, with a molecular weight of approximately 521.47 g/mol .
GBR 13069 dihydrochloride is classified under piperazine derivatives and is recognized for its specific pharmacological properties that resemble those of other known dopaminergic agents. Its synthesis and characterization have been documented in various scientific literature, highlighting its significance in medicinal chemistry .
The synthesis of 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride typically involves several key steps:
The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride features a piperazine ring substituted with a bis(4-fluorophenyl)methoxy group at one end and an ethyl chain connecting it to another functional group. The compound's structural formula can be represented as follows:
Key structural data include:
The primary chemical reactions involving 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride include:
These reactions are essential for understanding how the compound behaves in biological contexts.
The mechanism of action for 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride primarily revolves around its interaction with dopamine receptors. It exhibits dopaminergic activity by inhibiting the reuptake of dopamine, thereby increasing its availability in synaptic clefts. This action is beneficial in managing symptoms associated with Parkinson's disease and other dopaminergic dysfunctions.
Experimental studies have shown that this compound has low toxicity while effectively modulating dopaminergic pathways, making it a candidate for therapeutic applications .
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for handling and formulating the compound for research or therapeutic use.
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride has several applications in scientific research:
The discovery of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) marked a pivotal advancement in targeting the dopamine transporter (DAT) for psychostimulant addiction research. Developed initially in Europe as an antidepressant candidate, GBR 12909 distinguished itself from cocaine through its exceptionally high DAT affinity (Ki = 3.7 nM) and slow dissociation kinetics [2] [7]. Early mechanistic studies revealed its unique ability to elevate extracellular dopamine (DA) by ~2000–3000% above baseline in the rat nucleus accumbens, persisting for >72 hours post-administration. This contrasted sharply with methylphenidate (MPH), whose effects diminished rapidly [1]. The compound’s long-duration blockade of DAT functionally antagonized cocaine-induced DA surges, reducing cocaine self-administration in primate models without affecting food-motivated behaviors [2] [4]. This pharmacological profile catalyzed efforts to engineer analogs optimized for DAT selectivity and metabolic stability, positioning GBR 12909 as a scaffold for cocaine medication development [2] [7].
Table 1: Key Neurochemical Properties of GBR 12909 vs. Cocaine
Property | GBR 12909 | Cocaine |
---|---|---|
DAT Binding Affinity (Ki) | 3.7 nM | 341 nM |
Peak DA Elevation in NAc | 2000–3000% | 2500% |
Duration of DA Elevation | >72 hours | <1 hour |
Cocaine Antagonism | Yes | No |
The bis(4-fluorophenyl)methoxyethyl moiety (B-side) in GBR 12909 analogs is a critical determinant of DAT specificity over the serotonin transporter (SERT). Structure-activity relationship (SAR) studies demonstrate that 4-fluorination on the B-side phenyl rings enhances DAT binding affinity by 10-fold compared to non-fluorinated analogs like GBR 12935 (DAT Ki = 3.7 nM vs. 620 nM for SERT) [5] [7]. 3D-QSAR analyses using CoMFA/CoMSIA techniques attribute this to:
Table 2: Impact of A-Side Substituents on Transporter Selectivity in GBR Analogs
Compound | Substituent | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Ratio |
---|---|---|---|---|
GBR 12909 (1) | None | 3.7 | 130 | 35 |
(S)-5 | 2-OH (S) | 0.75 | 230 | 307 |
(R)-8 | 2-NH₂ (R) | 20 | 22 | 1.1 |
(S)-10 | 2-F (S) | 2.7 | 290 | 107 |
16 | 3-OCH₃ | 7.0 | 1800 | 257 |
Replacing the piperazine core in GBR 12909 with piperidine or constrained bicyclic systems alters conformational flexibility and transporter interaction profiles. Piperazine derivatives exhibit superior DAT affinity due to:
Table 3: Scaffold Modifications and Transporter Affinity
Scaffold Type | Representative Compound | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
---|---|---|---|---|
Piperazine (GBR 12909) | 1 | 3.7 | 130 | 35 |
3,8-Diazabicyclo[3.2.1]octane | 7 | 8.0 | 700 | 88 |
2,5-Diazabicyclo[2.2.1]heptane | 23 | 127–1170 | >1000 | <10 |
Homopiperazine | 4 | 15 | 150 | 10 |
3,9-Diazabicyclo[4.2.1]nonane | 32 | 100–140 | 110–190 | 0.8–2 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2